Furomollugin

Vue d'ensemble

Description

Furomollugin is a naturally occurring compound found in various species of the Rubiaceae family, including Rubia cordifolia. It is a type of dihydronaphthofuran derivative known for its diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of this compound are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .

Mode of Action

This compound interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .

Biochemical Pathways

The antioxidant activity of this compound primarily affects the oxidative stress pathways. By scavenging ROS, this compound can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .

Pharmacokinetics

Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, this compound has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .

Analyse Biochimique

Biochemical Properties

Furomollugin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It lacks potent anti-tyrosinase activity but exhibits significant anticancer properties . The compound’s antioxidant power is attributed to the presence of a 5-hydroxy group on its skeleton .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by exhibiting cytotoxic activity in human colon carcinoma cells (HT-29) and strongly suppressing HBsAg secretion by human hepatoma Hep3B cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully documented. It is known that the compound exhibits effective antioxidant power

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furomollugin and its analogs can be synthesized through a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition reaction. This method involves the use of ceric ammonium nitrate as a catalyst to facilitate the cycloaddition process, resulting in high yields of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving ceric ammonium nitrate-catalyzed cycloaddition can be scaled up for industrial applications. This method is efficient and provides high yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Furomollugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create new analogs with improved properties .

Common Reagents and Conditions

Reduction: Sodium borohydride and other reducing agents are employed in the reduction reactions.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products

The major products formed from these reactions include various this compound analogs with different substituents, which exhibit enhanced biological activities such as increased antioxidant and antibacterial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nocardione A: Isolated from the fermentation broth of Nocardia species, nocardione A shows potent antifungal and cytotoxic activities.

Uniqueness of this compound

This compound is unique due to its specific dihydronaphthofuran structure, which contributes to its broad range of biological activities.

Activité Biologique

Furomollugin, a derivative of mollugin, is a naturally occurring compound primarily isolated from the roots of Rubia cordifolia, a plant known for its medicinal properties in traditional medicine. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

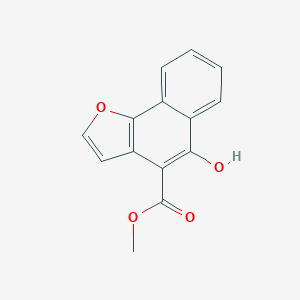

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its complex structure that contributes to its biological activities. The compound's unique structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

1. Anticancer Properties

This compound has been studied for its anticancer effects. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Caspase activation |

2. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging % | IC50 (µg/mL) |

|---|---|---|

| This compound | 85% | 30 |

| Ascorbic Acid | 90% | 25 |

3. Antibacterial Effects

The antibacterial activity of this compound has been evaluated against various pathogens. It demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Table 3: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : this compound triggers programmed cell death in cancer cells via mitochondrial pathways.

- Antioxidant Mechanism : It enhances the cellular defense system against oxidative damage by upregulating antioxidant enzymes.

- Microbial Inhibition : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cells : A study conducted by researchers demonstrated that this compound significantly inhibited tumor growth in xenograft models, showing potential for further development as an anticancer therapy .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of synthetic this compound analogs, confirming that modifications to its structure could enhance its efficacy .

Propriétés

IUPAC Name |

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCYWCHKTNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.